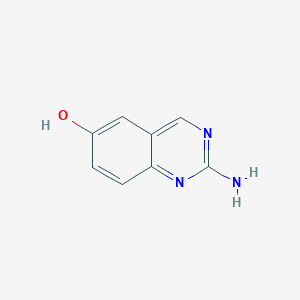

2-Aminoquinazolin-6-ol

描述

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstone molecular frameworks in the field of medicinal chemistry. These cyclic organic compounds, which incorporate at least one nitrogen atom into their ring structure, are integral to the design and function of a multitude of pharmaceutical agents. The presence of nitrogen atoms imparts specific physicochemical properties, such as basicity and hydrogen bonding capability, which are crucial for the targeted interaction with biological macromolecules like enzymes and receptors. Their structural diversity and ability to be chemically modified allow for the fine-tuning of pharmacological profiles, making them indispensable in the development of new therapeutic agents. arabjchem.org

Overview of the Quinazoline (B50416) Nucleus as a Privileged Structure

The quinazoline nucleus, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as a "privileged structure" in medicinal chemistry. ajol.info This designation is attributed to its capacity to serve as a versatile scaffold for binding to a wide array of biological targets, thereby exhibiting a broad spectrum of biological activities. ajol.info The quinazoline framework is a key component in numerous compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. arabjchem.orgajol.infoontosight.ai The structural rigidity and the potential for substitution at multiple positions on the quinazoline ring system allow for the systematic development of potent and selective modulators of biological processes. ontosight.ai

Historical Context and Evolution of Quinazoline Research

The investigation of quinazolines dates back to the early 20th century, with initial interest sparked by the synthesis of the parent compound. A significant milestone in the therapeutic application of quinazolines was the discovery of the sedative properties of methaqualone in the mid-20th century. This discovery catalyzed further exploration of the quinazoline scaffold. The subsequent development of highly successful anticancer drugs, such as gefitinib (B1684475) and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, has cemented the importance of quinazoline-based structures in modern drug discovery. ajol.info Research continues to evolve, with contemporary studies focusing on the synthesis of novel derivatives and their evaluation against a wide range of diseases. arabjchem.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-aminoquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMIQUIFRKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616595 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2656-52-2 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Aminoquinazolin 6 Ol

The chemical compound 2-Aminoquinazolin-6-ol is a derivative of the quinazoline (B50416) scaffold. Its specific structural features, including the amino group at the 2-position and the hydroxyl group at the 6-position, are critical determinants of its chemical reactivity and biological interactions.

| Property | Value | Source |

| Molecular Formula | C8H7N3O | chemsrc.com |

| Molecular Weight | 161.161 g/mol | chemsrc.com |

| Exact Mass | 161.05900 u | chemsrc.com |

| Topological Polar Surface Area (PSA) | 72.76 Ų | chemsrc.com |

| LogP | 0.84770 | chemsrc.com |

| CAS Number | 2656-52-2 | chemsrc.comchemical-suppliers.eu |

Synthesis of 2 Aminoquinazolin 6 Ol

The synthesis of 2-Aminoquinazolin-6-ol, like other quinazoline (B50416) derivatives, can be approached through various established synthetic methodologies in organic chemistry. While specific, detailed procedures for its direct synthesis are not extensively documented in readily available literature, general strategies for the construction of the 2-aminoquinazoline (B112073) core are applicable.

One common approach involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, the reaction of a 2-amino-5-hydroxybenzonitrile (B43703) with a source of the C2-N fragment of the quinazoline ring, such as cyanamide (B42294) or a guanidine (B92328) derivative, under suitable reaction conditions could lead to the formation of the this compound structure.

Another plausible route could involve the modification of a pre-formed quinazoline ring. For example, a quinazoline precursor bearing a leaving group at the 2-position, such as a chloro or sulfonyl group, could be subjected to nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine to introduce the 2-amino group. Similarly, a methoxy (B1213986) group at the 6-position could be demethylated to yield the 6-hydroxyl group. The synthesis of related compounds, such as 7-methoxy-4-(substituted aniline)quinazolin-6-ol, has been described and involves the hydrolysis of an acetate (B1210297) precursor. ajol.info

Biological Activities and Pharmacological Potential of 2 Aminoquinazolin 6 Ol and Its Analogs

Comprehensive Overview of Reported Bioactivities of Quinazolines

Quinazoline (B50416) and its analogs exhibit a diverse range of pharmacological activities, underscoring their importance in the development of new therapeutic agents. nih.govmdpi.comnih.gov These activities are attributed to the versatile chemical nature of the quinazoline core, which allows for various substitutions, leading to compounds with tailored biological effects. mdpi.combiomedres.us The broad spectrum of bioactivities includes anticancer, antimicrobial, anti-inflammatory, and central nervous system effects, among others. mdpi.combohrium.comnih.govijmpr.in

Anticancer Activities and Cytotoxicity

Quinazoline derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use. nih.govfrontiersin.org Their cytotoxic effects are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govmdpi.com

A significant number of quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, lapatinib, afatinib, and vandetanib, function as protein kinase inhibitors. bohrium.comnih.gov These compounds target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis. nih.govnih.govfrontiersin.org By inhibiting these kinases, they disrupt signaling pathways that control cell growth, division, and angiogenesis. bohrium.comnih.gov

Research has also explored other mechanisms of anticancer action for quinazoline derivatives. Some compounds have been shown to inhibit tubulin polymerization, a process essential for cell division, leading to mitotic arrest and apoptosis. mdpi.com Others act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, which is a promising target for cancer therapy. nih.gov

The following table summarizes the anticancer activity of selected quinazoline derivatives:

| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Lines/Models | Reference |

| Gefitinib, Erlotinib, Lapatinib | EGFR Tyrosine Kinase Inhibitor | Non-small-cell lung cancer (NSCLC) and other solid tumors | nih.govmdpi.com |

| Vandetanib | EGFR and VEGFR-2 Inhibitor | Medullary thyroid cancer | nih.gov |

| Quinazolinone Schiff bases | Cytotoxicity | MCF-7, MDA-MB-231 (breast cancer) | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 Inhibition | Various cancer cell lines | nih.gov |

| 4,6-disubstituted quinazolines | Cytotoxicity | U937 leukemia cells | nih.gov |

| Morpholin-3-one fused quinazolines | EGFR Inhibition | Various cancer cell lines | nih.gov |

| PVHD121 | Antiproliferative | A549 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), HeLa (cervical) | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Anti-Biofilm)

The quinazoline scaffold is a versatile platform for the development of antimicrobial agents. mdpi.comwisdomlib.org Its derivatives have shown efficacy against a range of pathogens, including bacteria, fungi, and viruses. nih.govbohrium.comnih.govnih.gov

Antibacterial Activity: Quinazoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain 2-substituted quinazolines have shown potent activity against various bacterial strains, with some inhibiting bacterial transcription and translation. acs.org Hybrids of quinazoline with other heterocyclic rings, such as isoxazole, have also been synthesized and shown to possess significant antibacterial properties. nih.gov

Antifungal Activity: Several quinazoline derivatives have been reported to exhibit antifungal properties. arabjchem.orgslideshare.net For example, 2-substituted quinazoline derivatives have shown inhibitory effects against fungi like Candida albicans. slideshare.net

Antiviral Activity: The antiviral potential of quinazolines has also been explored. mdpi.comnih.gov Some derivatives have been investigated for their activity against various viruses. arabjchem.org

Anti-Biofilm Activity: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. rsc.orgnih.gov Quinazoline derivatives, particularly 2-aminoquinazolines, have emerged as promising agents that can inhibit biofilm formation in bacteria such as Mycobacterium smegmatis. rsc.orgnih.gov This anti-biofilm activity is often non-toxic to the bacteria, suggesting a mechanism that interferes with the signaling or structural components of the biofilm rather than killing the bacteria directly. nih.gov Some fumiquinazoline-related alkaloids have also shown potential in inhibiting biofilm formation. sciforum.net

The table below highlights some antimicrobial activities of quinazoline derivatives:

| Compound/Derivative Class | Antimicrobial Activity | Target Microorganism(s) | Reference |

| 2-substituted quinazolines | Antibacterial | Broad-spectrum, including S. pyogenes | acs.org |

| N2,N4-disubstituted quinazoline-2,4-diamines | Antibacterial | Multidrug-resistant Staphylococcus aureus | acs.org |

| 2-substituted quinazolines | Antifungal | Candida albicans | slideshare.net |

| 2-aminoquinazolines (2-AQs) | Anti-biofilm | Mycobacterium smegmatis | rsc.orgnih.gov |

| Imidazo/Benzimidazo[1,2-c]quinazolines | Anti-biofilm | Various bacteria | acs.org |

| Quinazolinone-based Schiff base and its Cu(II) complex | Antibacterial, Anti-biofilm | Staphylococci | researchgate.net |

| Fumiquinazoline related alkaloids | Antibacterial, Anti-biofilm | Gram-positive bacteria | sciforum.net |

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives have been recognized for their significant anti-inflammatory and potential immunomodulatory properties. nih.govmdpi.comnih.gov The anti-inflammatory effects of these compounds have been demonstrated in various studies, with some derivatives showing activity comparable to or even exceeding that of established anti-inflammatory drugs. nih.govjclmm.com

The structural versatility of the quinazoline nucleus allows for the design of compounds that can modulate inflammatory pathways. mdpi.comresearchgate.net For example, certain quinazolinone derivatives have shown notable anti-inflammatory activity. mdpi.com The synthesis of various substituted quinazolines has led to the discovery of compounds with potent anti-inflammatory effects. nih.gov

The following table presents examples of quinazoline derivatives with anti-inflammatory activity:

| Compound/Derivative Class | Reported Effect | Model/Assay | Reference |

| Quinazoline derivatives | Anti-inflammatory | Various models | nih.govmdpi.comnih.gov |

| Quinazolinone derivatives | Anti-inflammatory | Various models | mdpi.com |

| Phenyl quinazoline derivatives | Anti-inflammatory | In vivo models | jclmm.com |

| 4,6-di-substituted quinazoline derivatives | Anti-inflammatory | In vitro assays | nih.gov |

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Antidepressant, Sedative-Hypnotic)

The quinazoline scaffold has been explored for its potential to modulate the central nervous system (CNS), leading to the discovery of derivatives with a range of CNS activities. nih.govmdpi.comnih.gov These activities include anticonvulsant, antidepressant, and sedative-hypnotic effects. mdpi.combohrium.comnih.govbiomedres.us

Anticonvulsant Activity: Several quinazoline derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govjclmm.com For instance, derivatives of dichloro quinazolines have demonstrated excellent anticonvulsant activity. jclmm.com

Antidepressant and Sedative-Hypnotic Activities: The potential of quinazoline derivatives as antidepressant and sedative-hypnotic agents has also been investigated. researchgate.net The structural features of the quinazoline ring can be modified to design compounds with specific CNS effects.

The following table provides examples of the CNS activities of quinazoline derivatives:

| Compound/Derivative Class | CNS Activity | Reference |

| Quinazoline derivatives | Anticonvulsant, Antidepressant, Sedative-Hypnotic | nih.govmdpi.combohrium.comnih.govbiomedres.us |

| Dichloro quinazoline derivatives | Anticonvulsant | jclmm.com |

Other Therapeutic Applications (e.g., Antimalarial, Antihypertensive, Antidiabetic, Anti-Alzheimer's, Antiparasitic)

The therapeutic potential of quinazoline derivatives extends beyond the previously mentioned activities, encompassing a wide range of other applications. nih.govnih.govmdpi.com

Antimalarial Activity: Quinazoline derivatives have been investigated as potential antimalarial agents. arabjchem.orgnih.gov For example, 2,3-disubstituted quinazolinones have been studied for their antiplasmodial activity. jclmm.com

Antihypertensive Activity: Several quinazoline derivatives have been developed as antihypertensive agents. nih.govnih.govwisdomlib.orgtandfonline.com A notable example is prazosin (B1663645), an α1-adrenergic receptor antagonist used in the treatment of hypertension. nih.govnih.gov Research has focused on synthesizing new quinazoline derivatives with improved potency and duration of action. nih.govwisdomlib.orgtandfonline.com

Antidiabetic Activity: The potential of quinazoline derivatives in the management of diabetes has been explored. nih.govekb.egsemanticscholar.org Some quinazolinone derivatives have shown the ability to reduce blood sugar levels and have been investigated for their α-glucosidase inhibitory activity. nih.gov Hybrids of quinazoline and sulfonylurea have also been synthesized and evaluated for their anti-hyperglycemic effects. nih.gov

Anti-Alzheimer's Disease Activity: Quinazoline derivatives are being investigated as potential therapeutic agents for Alzheimer's disease. mdpi.comdrugbank.comresearchgate.net These compounds have shown potential to inhibit cholinesterase enzymes, reduce the aggregation of β-amyloid plaques, and possess antioxidant properties, all of which are relevant to the pathology of Alzheimer's. mdpi.comresearchgate.netsemanticscholar.org

Antiparasitic Activity: The antiparasitic potential of quinazolines has also been reported. arabjchem.org For instance, 2-aryl-quinazolin-4(3H)-ones have been identified as potent antileishmanial agents. arabjchem.org

A summary of these diverse therapeutic applications is provided in the table below:

| Therapeutic Application | Compound/Derivative Class | Mechanism/Target | Reference |

| Antimalarial | 2,3-disubstituted quinazolinones | Antiplasmodial activity | jclmm.com |

| Antihypertensive | 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-adrenergic receptor antagonism | nih.govnih.gov |

| Antidiabetic | 2,3-dihydroquinazolin-4(1H)-ones, Quinazoline-sulfonylurea hybrids | α-glucosidase inhibition, PPARγ and SUR agonism | nih.govnih.gov |

| Anti-Alzheimer's | Quinazoline derivatives, Spiroquinazolinones | Cholinesterase inhibition, Aβ aggregation modulation | mdpi.comdrugbank.comsemanticscholar.org |

| Antiparasitic | 2-aryl-quinazolin-4(3H)-ones | Antileishmanial activity | arabjchem.org |

Molecular Mechanisms of Action

The diverse pharmacological effects of quinazoline derivatives are a result of their interaction with a wide range of molecular targets. mdpi.combohrium.combiomedres.us Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents. mdpi.com

A primary mechanism of action for many anticancer quinazolines is the inhibition of protein kinases. bohrium.comnih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like EGFR and preventing their activation. mdpi.comnih.gov This inhibition disrupts downstream signaling pathways that are critical for cancer cell growth and survival. biomedres.us Some quinazoline derivatives can also form covalent bonds with specific residues in the kinase active site, leading to irreversible inhibition. mdpi.com

Beyond kinase inhibition, quinazoline derivatives exert their effects through various other mechanisms:

Tubulin Polymerization Inhibition: Some quinazolinones prevent the assembly of tubulin into microtubules, which are essential for cell division. mdpi.com This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. mdpi.com

DNA Repair Inhibition: Certain quinazoline derivatives inhibit enzymes like PARP-1, which are involved in the repair of DNA damage. nih.gov By preventing DNA repair, these compounds can enhance the efficacy of DNA-damaging cancer therapies. nih.gov

Enzyme Inhibition in other diseases: In the context of other diseases, quinazoline derivatives have been shown to inhibit enzymes such as α-glucosidase (relevant to diabetes) and cholinesterases (relevant to Alzheimer's disease). mdpi.comnih.gov

Receptor Antagonism: In hypertension, quinazoline derivatives like prazosin act as antagonists of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. nih.govnih.gov

The following table details some of the molecular mechanisms of action for quinazoline derivatives:

| Mechanism of Action | Target Enzyme/Receptor | Therapeutic Area | Reference |

| Protein Kinase Inhibition | EGFR, VEGFR-2 | Anticancer | bohrium.comnih.govmdpi.comnih.gov |

| Tubulin Polymerization Inhibition | Tubulin | Anticancer | mdpi.com |

| PARP-1 Inhibition | Poly(ADP-ribose)polymerase-1 | Anticancer | nih.gov |

| α-Glucosidase Inhibition | α-Glucosidase | Antidiabetic | nih.gov |

| Cholinesterase Inhibition | Acetylcholinesterase, Butyrylcholinesterase | Anti-Alzheimer's | mdpi.comsemanticscholar.org |

| α1-Adrenergic Receptor Antagonism | α1-Adrenergic Receptors | Antihypertensive | nih.govnih.gov |

Kinase Inhibition

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. ekb.egmdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. mdpi.com Analogs of 2-aminoquinazolin-6-ol have demonstrated significant inhibitory activity against several key kinases involved in tumorigenesis and angiogenesis.

Epidermal Growth Factor Receptor (EGFR): A number of 4-arylaminoquinazoline derivatives have been developed as inhibitors of EGFR tyrosine kinase. ajol.info These compounds can selectively bind to the active site of EGFR, blocking its phosphorylation and subsequent downstream signaling pathways that promote tumor cell growth. ajol.info For instance, certain 6,7-disubstituted-4-(arylamino)quinazoline derivatives have shown significant potency against EGFR, including mutant forms like EGFR-T790M that confer resistance to other inhibitors. ekb.eg

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a central role in this process. Several 2-aminoquinazoline (B112073) analogs have been identified as inhibitors of VEGFR-2. For example, 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one acts as an inhibitor of VEGFR-2, thereby interfering with downstream signaling pathways like MAPK and AKT, which are involved in cancer cell proliferation and survival. Some quinazoline sulfonamide derivatives have exhibited dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR, PDGFR is another important receptor tyrosine kinase involved in angiogenesis and tumor development. The inhibitory potential of quinazoline derivatives extends to PDGFR, highlighting their multi-targeted capabilities in cancer therapy.

Aurora Kinases: These serine/threonine kinases are essential for proper cell division, and their overexpression is linked to various cancers. nih.govfrontiersin.org Some triazolylsulfonamido compounds, which can be considered analogs of the broader quinazoline class, have been shown to be potent, reversible, and ATP-competitive inhibitors of Aurora kinases A and B. sigmaaldrich.com Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. nih.gov

Cyclin-Dependent Kinases (CDK): CDKs are fundamental regulators of the cell cycle, and their dysregulation is a common feature of cancer. mdpi.com Certain quinazoline-based compounds have been developed as inhibitors of CDKs. For example, some compounds act as dual inhibitors of Aurora kinases and CDKs, such as Cdk1, Cdk2/A, and Cdk2/E. sigmaaldrich.com This dual inhibition can effectively halt cell cycle progression and induce cancer cell death.

Table 1: Kinase Inhibition by this compound Analogs

| Kinase Target | Example Compound/Derivative Class | Observed Effect | Reference(s) |

|---|---|---|---|

| EGFR | 4-arylaminoquinazolines | Inhibition of EGFR phosphorylation and tumor cell growth. | ekb.egajol.info |

| VEGFR-2 | 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one | Inhibition of VEGFR-2 and downstream signaling pathways (MAPK, AKT). | |

| EGFR/VEGFR-2 | Quinazoline sulfonamide derivatives | Dual inhibition of EGFR and VEGFR-2. | nih.gov |

| Aurora Kinases | Triazolylsulfonamido compounds | Reversible, ATP-competitive inhibition of Aurora-A and Aurora-B. | sigmaaldrich.com |

| CDKs | Triazolylsulfonamido compounds | Inhibition of Cdk1/B, Cdk2/A, and Cdk2/E. | sigmaaldrich.com |

Enzyme Inhibition

Beyond kinases, this compound analogs have demonstrated inhibitory effects against a range of other enzymes that are vital for cellular function and are implicated in disease.

Thymidylate Synthase: This enzyme is crucial for the synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA replication. Inhibition of thymidylate synthase can lead to a slowdown of the S phase of the cell cycle and a decrease in DNA synthesis. nih.gov Some cytotoxic agents that inhibit this enzyme can also induce DNA damage, leading to cell death. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response pathway. Histone deacetylase inhibitors (HDACi) have been shown to inhibit protein poly(ADP-ribosyl)ation, a process mainly catalyzed by PARP-1. nih.gov This inhibition can be synergistic with PARP inhibitors in killing cancer cells, especially when combined with DNA-damaging chemotherapy. nih.gov

DNA Gyrase and Topoisomerase: These enzymes are essential for managing the topological state of DNA during replication and transcription. While specific inhibition of DNA gyrase and topoisomerase by this compound itself is not extensively detailed in the provided results, the broader class of quinazolines has been investigated for such activities.

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in chromatin remodeling and gene expression. HDAC inhibitors have been approved for treating certain cancers and work by restoring the expression of tumor suppressor genes, leading to cell differentiation, cell cycle arrest, and apoptosis. nih.gov The interplay between HDAC and PARP inhibition highlights a complex network of enzyme modulation by these classes of compounds. nih.gov

G9a: While specific inhibition of the histone methyltransferase G9a by this compound is not explicitly mentioned, the broader exploration of quinazoline derivatives as epigenetic modulators is an active area of research.

Table 2: Enzyme Inhibition by this compound Analogs and Related Compounds

| Enzyme Target | Inhibitor Class/Compound | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Thymidylate Synthase | Cytotoxic agents (e.g., EdU) | Inhibition of dTMP synthesis, slowdown of S phase, DNA damage. | nih.gov |

| PARP-1 | Histone Deacetylase Inhibitors (HDACi) | Inhibition of protein poly(ADP-ribosyl)ation. | nih.gov |

| HDACs | Various HDAC inhibitors | Restoration of tumor suppressor gene expression, cell cycle arrest, apoptosis. | nih.gov |

Interactions with Cellular Targets

The pharmacological effects of this compound and its analogs are also mediated through direct or indirect interactions with various cellular components.

DNA: Some compounds with a quinazoline-like structure can interact with DNA. For example, certain cytotoxic agents can be incorporated into DNA, leading to abnormalities in the cell cycle and even inducing interstrand DNA crosslinks, which are a form of lethal DNA damage. nih.gov

Microtubules: The microtubule network is a key component of the cytoskeleton and is essential for cell division. While not a primary focus of the provided information, some anticancer agents exert their effects by disrupting microtubule polymerization.

Adrenoceptors: Quinazoline derivatives have been shown to interact with adrenoceptors. For instance, in SK-N-SH human neuroblastoma cells, an alpha 2-adrenergic agonist was found to decrease forskolin-stimulated cyclic AMP levels, a response that could be blocked by alpha 2-antagonists. nih.gov This indicates an interaction with the alpha 2-adrenergic receptor.

Benzodiazepine (B76468)/GABA Receptors: The quinazoline nucleus is recognized for its activity in the central nervous system, including interactions with benzodiazepine and γ-aminobutyric acid (GABA) receptors. ekb.eg The GABA-A receptor, a ligand-gated ion channel, is the target for benzodiazepines, which bind to a site distinct from the GABA binding site and potentiate the inhibitory effect of GABA. wikipedia.orgnih.gov

Table 3: Interactions of Quinazoline Analogs with Cellular Targets

| Cellular Target | Interacting Compound Class | Observed Interaction/Effect | Reference(s) |

|---|---|---|---|

| DNA | Cytotoxic agents | Incorporation into DNA, induction of interstrand crosslinks. | nih.gov |

| Alpha 2-Adrenergic Receptors | Alpha 2-adrenergic agonists/antagonists | Modulation of cyclic AMP levels. | nih.gov |

| Benzodiazepine/GABA Receptors | Quinazoline derivatives | Potential ligand for benzodiazepine and GABA receptors. | ekb.eg |

Induction of Apoptosis and Cell Cycle Modulation

A crucial aspect of the anticancer potential of this compound analogs is their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle.

Many quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netmdpi.com For example, a novel 4-aminoquinazoline derivative, DHW-208, was found to induce apoptosis in breast cancer cells through the mitochondrial pathway. researchgate.net Similarly, another quinazoline sulfonamide derivative was able to induce apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis is often a consequence of the upstream inhibition of key survival pathways or the activation of pro-apoptotic proteins.

In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest at different phases. For instance, the chalcone (B49325) derivative 1C, which shares some structural similarities with the broader class of compounds, induced G2/M arrest in ovarian cancer cells. mdpi.com A quinazoline sulfonamide derivative was also found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov In contrast, the 4-aminoquinazoline derivative DHW-208 induced G0/G1 cell-cycle arrest in breast cancer cells. researchgate.net This modulation of the cell cycle prevents cancer cells from proliferating and can sensitize them to other therapeutic agents.

Table 4: Apoptosis Induction and Cell Cycle Modulation by this compound Analogs

| Activity | Compound/Derivative | Cell Line | Effect | Reference(s) |

|---|---|---|---|---|

| Apoptosis Induction | DHW-208 | Breast cancer cells | Induced via the mitochondrial pathway. | researchgate.net |

| Apoptosis Induction | Quinazoline sulfonamide derivative | MCF-7 (breast cancer) | Induced apoptosis. | nih.gov |

| Cell Cycle Modulation | Chalcone derivative 1C | Ovarian cancer cells | G2/M arrest. | mdpi.com |

| Cell Cycle Modulation | Quinazoline sulfonamide derivative | MCF-7 (breast cancer) | G2/M arrest. | nih.gov |

| Cell Cycle Modulation | DHW-208 | Breast cancer cells | G0/G1 arrest. | researchgate.net |

Structure Activity Relationship Sar Investigations of 2 Aminoquinazolin 6 Ol Derivatives

Impact of Substituents on Biological Efficacy at Position 2 (Amino Group)

The 2-amino group of the quinazoline (B50416) nucleus is a critical site for interaction with biological targets, and its substitution has been shown to significantly modulate activity. Appropriate substitution at this position can lead to high levels of selectivity for specific enzymes. For instance, modifications of the 2-amino group in quinazoline structures have been instrumental in developing selective inhibitors of cyclin-dependent kinase 4 (Cdk4), a key target in cancer therapy. nih.gov

Further studies have explored the replacement of the amino group with various substituted aryl moieties. These investigations revealed that the nature of the aryl substituent plays a crucial role in the antiproliferative activity of the resulting compounds. nih.gov For example, the incorporation of a substituted phenyl or naphthyl ring at the 2-position of the quinazolinone moiety has been a strategy to explore optimal structural requirements for biological activity. nih.gov Additionally, the introduction of a basic side chain at other positions, in conjunction with modifications at position 2, has been shown to be important for identifying potent anticancer agents. nih.gov

While direct and extensive SAR data on a wide range of N-substituted 2-aminoquinazolin-6-ol derivatives is still emerging, the existing evidence underscores the importance of the 2-amino position as a key determinant of biological activity and selectivity.

Influence of Substitution at Position 6 (Hydroxyl Group)

The hydroxyl group at the 6-position of the 2-aminoquinazoline (B112073) core is a frequent point of modification to enhance potency and modulate physicochemical properties. SAR studies have demonstrated that converting the hydroxyl group into ethers or esters, or replacing it with other functionalities, can have a profound impact on biological activity.

In the context of anticancer activity, the nature of the substituent at position 6 is a key determinant of efficacy. For instance, in a series of 4-anilinoquinazolines, the presence of an alkyl-thiobenzothiazole side chain at the 6-position, combined with an electron-withdrawing group on the 4-anilino moiety, resulted in improved anticancer activities. nih.gov Furthermore, the introduction of an iodine atom at the 6-position has been found to be favorable for the antitumor activity of certain 2,3-disubstituted-3H-quinazolin-4-one derivatives. nih.gov

The strategic modification of the 6-position has also been shown to influence the selectivity of quinazoline-based inhibitors. Investigations into RIPK2/3 kinase inhibitors revealed that tuning the substitutions at positions 6 and 7 of the quinazoline scaffold can lead to significant changes in potency and selectivity. nih.gov For epidermal growth factor receptor (EGFR) inhibitors, the attachment of 2-substituted acetamido moieties at the C-6 position of the quinazoline core has been explored to enhance inhibitory activity. nih.gov

The following table summarizes the observed effects of various substituents at position 6 on the biological activity of quinazoline derivatives.

| Substituent at Position 6 | Observed Biological Effect | Compound Series | Reference |

| Alkyl-thiobenzothiazole | Improved anticancer activity | 4-Anilinoquinazolines | nih.gov |

| Iodine | Favorable for antitumor activity | 2,3-disubstituted-3H-quinazolin-4-ones | nih.gov |

| 2-Substituted acetamido | Modulation of EGFR inhibitory activity | 4-Anilino-quinazolines | nih.gov |

| Various substitutions | Changes in potency and selectivity towards RIPK2/3 kinases | Quinazoline-based inhibitors | nih.gov |

Role of Substituents at Positions 4, 7, and 8

Modifications at positions 4, 7, and 8 of the quinazoline ring have been shown to be critical for fine-tuning the biological activity and selectivity of this compound derivatives.

Position 4: The substitution at the 4-position has been a major focus of SAR studies, particularly for kinase inhibitors. In many potent inhibitors, this position is occupied by a substituted aniline (B41778) moiety. The nature and substitution pattern of this aniline ring are crucial for target engagement. For example, in a series of cyclin-dependent kinase inhibitors, substitution at the 4-position of the aniline ring was found to directly influence CDK-4 inhibition. researchgate.net Similarly, for 4-anilinoquinazoline-based EGFR inhibitors, electron-withdrawing groups on the aniline ring were associated with better biological activities. nih.gov

Position 7: The 7-position, often considered in conjunction with the 6-position, plays a significant role in modulating the activity of quinazoline derivatives. The introduction of electron-donating groups at both the 6 and 7 positions has been shown to increase the anticancer activity of certain quinazoline derivatives. nih.gov Furthermore, in the development of EGFR inhibitors, it has been observed that bulkier substituents at the C-7 position of the quinazoline core are favorable for inhibitory activity. nih.gov As mentioned previously, strategic modifications at both positions 6 and 7 are key to tuning the potency and selectivity of RIPK2/3 kinase inhibitors. nih.gov

Position 8: While less frequently explored than other positions, substitution at the 8-position has been shown to have a significant impact on biological activity. For instance, the placement of a cyclopentyl group at the 8-position of a quinazoline system resulted in a compound with high CDK-4 inhibitory activity. researchgate.net In another study, the introduction of a basic side chain at the C8 position was a key strategy in identifying optimal structural requirements for the antiproliferative activity of 2-substituted quinazolinones. nih.gov

The following table provides a summary of the influence of substituents at these positions.

| Position | Substituent/Modification | Observed Biological Effect | Compound Series | Reference |

| 4 | Substituted aniline | Influences CDK-4 inhibition | Quinazoline-based CDK inhibitors | researchgate.net |

| 4 | Electron-withdrawing group on aniline | Improved anticancer activity | 4-Anilinoquinazolines | nih.gov |

| 7 | Electron-donating group (with 6-substitution) | Increased anticancer activity | Quinazoline derivatives | nih.gov |

| 7 | Bulkier substituents | Favorable for EGFR inhibition | 6-Substituted-amide-4-amino-quinazolines | nih.gov |

| 8 | Cyclopentyl group | High CDK-4 inhibitory activity | Quinazoline-based CDK inhibitors | researchgate.net |

| 8 | Basic side chain | Important for antiproliferative activity | 2-Substituted quinazolinones | nih.gov |

Correlation of Structural Features with Specific Bioactivities

The diverse biological activities of this compound derivatives are intricately linked to their specific substitution patterns. SAR studies have enabled the correlation of distinct structural features with particular bioactivities, guiding the design of more potent and selective therapeutic agents.

Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore for the development of anticancer agents, particularly kinase inhibitors. researchgate.net The 4-anilinoquinazoline (B1210976) motif is a hallmark of many EGFR tyrosine kinase inhibitors. nih.gov Specific structural requirements for potent anticancer activity often include an electron-withdrawing group on the 4-anilino ring and specific substitutions at the 6- and 7-positions to enhance target binding and cellular activity. nih.govnih.gov Beyond kinase inhibition, certain quinazolinone derivatives have been identified as microtubule disruptors, with their antiproliferative effects stemming from interference with microtubule organization. mdpi.com Others have been shown to induce apoptosis in cancer cells, with the substitution pattern influencing the pro-apoptotic potency. mdpi.com

Antiviral Activity: The 2-aminoquinazolin-4(3H)-one core has been identified as a potent scaffold for antiviral agents, particularly against coronaviruses. researchgate.net SAR studies in this area have focused on optimizing substitutions to enhance antiviral potency while maintaining low cytotoxicity. For instance, N-acetylation of the 2-amino group in some quinazolinone derivatives has been explored to improve pharmacokinetic properties while retaining antiviral activity. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory potential of quinazoline derivatives has also been investigated. The lymphocyte-specific kinase (Lck) is a target for the treatment of T-cell-mediated autoimmune and inflammatory diseases, and aminoquinazolines have been identified as potent inhibitors of this kinase. semanticscholar.org SAR studies have focused on optimizing these compounds to achieve in vivo anti-inflammatory activity. semanticscholar.org

Other Bioactivities: The versatility of the quinazoline scaffold extends to a wide range of other biological activities. For example, 4-aminoquinazoline derivatives have been identified as potent antagonists of the opioid receptor like-1 (ORL1), with specific substitution patterns contributing to high affinity and selectivity. nih.gov Furthermore, various quinazoline derivatives have demonstrated antibacterial, antifungal, and anticonvulsant properties, with the specific biological activity being dependent on the nature and position of the substituents on the quinazoline ring. nih.gov

The following table illustrates the correlation between specific structural features and observed bioactivities.

| Bioactivity | Key Structural Features | Example Compound Class | Reference |

| Anticancer (EGFR Kinase Inhibition) | 4-Anilino moiety, specific substitutions at C6/C7 | 4-Anilinoquinazolines | nih.govnih.gov |

| Anticancer (Microtubule Disruption) | Specific 2- and 3-substitutions on the quinazolinone core | 2,3-Disubstituted quinazolinones | mdpi.com |

| Antiviral (Anti-coronavirus) | 2-Aminoquinazolin-4(3H)-one core with optimized substitutions | N-substituted quinazolinones | researchgate.net |

| Anti-inflammatory (Lck Inhibition) | Aminoquinazoline core with optimized substitutions for in vivo efficacy | Aminoquinazolines | semanticscholar.org |

| ORL1 Antagonism | 4-Aminoquinazoline core with specific substitutions for high affinity | 4-Aminoquinazoline derivatives | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Aminoquinazolin 6 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in structure-based drug design for understanding how a ligand, such as a 2-Aminoquinazolin-6-ol derivative, might interact with the active site of a biological target, typically a protein or enzyme. nih.govmdpi.com

Research on various quinazoline (B50416) derivatives has demonstrated their potential to bind to a wide range of important therapeutic targets. For instance, docking studies have been instrumental in evaluating quinazolinones as inhibitors of enzymes like COX-II, dihydrofolate reductase (DHFR), and thymidylate synthase (TS). mdpi.comnih.govresearchgate.net These studies typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding affinity.

In a typical docking study, the ligand is placed into the binding site of the target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govbiointerfaceresearch.com For example, studies on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors have shown that the amine group on the quinazoline ring forms crucial hydrogen bonds with key residues like Met 769 in the active site. nih.gov Similarly, docking of 6-aryl-2-styrylquinazolin-4(3H)-ones into the active sites of DHFR and TS has been used to predict their binding motifs. mdpi.com

These findings suggest that the 2-amino group and the 6-hydroxyl group of this compound would likely serve as key hydrogen bond donors and/or acceptors, anchoring the molecule within a target's active site. The specific binding energy and interaction profile would depend on the topology and amino acid composition of the binding pocket.

Table 1: Example Molecular Docking Data for Quinazoline Derivatives This table presents hypothetical but representative data based on findings for analogous compounds.

| Target Protein | Ligand (Quinazoline Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | Quinazoline-2,4,6-triamine | -8.5 | Met 769 | Hydrogen Bond |

| COX-II | 2,3-disubstituted-4(3H)-quinazolinone | -9.2 | Arg 513, Tyr 385 | Hydrogen Bond, Hydrophobic |

| Dihydrofolate Reductase (DHFR) | 6-aryl-2-styrylquinazolin-4(3H)-one | -7.8 | Ser 59, Ile 60 | Hydrogen Bond, Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT calculations are invaluable for understanding the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and chemical reactivity. researchgate.neteurjchem.com

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. nih.gov

Atomic Charges: Calculations such as Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, providing insight into the polarity and reactivity of different sites within the molecule. nih.govmdpi.com

For quinazoline derivatives, DFT studies have been used to explain the regioselectivity of chemical reactions. For example, in 2,4-dichloroquinazoline (B46505), DFT calculations revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comresearchgate.net This theoretical finding aligns with experimental observations. mdpi.com Similar calculations for this compound would likely show the influence of the amino and hydroxyl groups on the electron density of the quinazoline ring system, highlighting the most reactive sites for substitution or other chemical modifications.

Table 2: Representative DFT-Calculated Parameters for a Quinazoline Moiety

| Parameter | Description | Typical Calculated Value | Implication |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV | Related to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Indicator of chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein's active site. biointerfaceresearch.comnih.gov

In a typical MD simulation study, the protein-ligand complex obtained from docking is placed in a simulated physiological environment (usually a box of water molecules and ions). nih.gov The simulation then calculates the forces between atoms and uses Newton's equations of motion to predict their movements over a set period, often ranging from nanoseconds to microseconds. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable, low RMSD value suggests that the complex is not undergoing major conformational changes and the ligand remains stably bound. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of the protein may suggest they are involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time, quantifying their stability and occupancy. nih.gov

For quinazoline-based inhibitors, MD simulations have been used to confirm that the interactions predicted by docking are stable. For instance, simulations of EGFR-TK inhibitors showed that hydrogen bonds with key residues like Met 769 had high occupancies throughout the simulation, confirming the importance of this interaction for stable binding. nih.gov

Table 3: Common Outputs from MD Simulations of Ligand-Protein Complexes

| Analysis Metric | Description | Indication of a Stable Complex |

|---|---|---|

| RMSD of Protein | Measures the conformational stability of the protein backbone. | Plateauing of the RMSD curve at a low value (e.g., < 3 Å). |

| RMSD of Ligand | Measures the stability of the ligand's position within the binding site. | A low, stable RMSD value relative to the protein. |

| RMSF of Residues | Measures the flexibility of individual amino acid residues. | Lower fluctuations for residues in the binding pocket that interact with the ligand. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Druglikeness Predictions

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net Druglikeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov

Commonly evaluated parameters include:

Lipinski's Rule of Five: A set of rules to evaluate druglikeness. It states that a likely orally active compound should have no more than one violation of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): A predictor of drug absorption and transport. A TPSA value of ≤ 140 Ų is often associated with good oral bioavailability.

Gastrointestinal (GI) Absorption: Prediction of a compound's ability to be absorbed from the gut.

Toxicity Predictions: In silico models can flag potential toxicities, such as mutagenicity, carcinogenicity, or hepatotoxicity. researchgate.net

Various web-based tools and software, such as SwissADME and ProTox, are used for these predictions. nih.govbioflux.com.ro For quinazoline derivatives, these tools help researchers prioritize which analogues to synthesize by filtering out those with predicted poor ADME profiles or potential toxicity issues. nih.govresearchgate.net this compound, with its relatively small size and presence of hydrogen bond donors/acceptors, would likely be predicted to have a favorable druglikeness profile.

Table 4: Predicted ADME and Druglikeness Properties for this compound Values are estimations based on the structure and data for similar compounds.

| Property | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Molecular Weight | ~161.16 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (MLOGP) | ~1.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 (from -NH2 and -OH) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (from ring nitrogens and -OH) | Complies with Lipinski's Rule (≤ 10) |

| TPSA | ~78 Ų | Suggests good cell permeability (< 140) |

| GI Absorption | High | Favorable for oral administration |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgjocpr.com QSAR models are developed by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured biological activity, such as the concentration required to inhibit an enzyme by 50% (IC₅₀). nih.gov

The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

The process involves:

Data Set: A series of structurally related compounds (e.g., quinazoline derivatives) with known biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., molecular shape, surface area) and can describe steric, electronic, or hydrophobic properties. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a model that best correlates the descriptors with the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.gov

A statistically significant QSAR model for a series of quinazoline analogues can predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for enhancing activity. nih.gov For example, a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors found that specific Estate Contribution descriptors were crucial for predicting inhibitory activity, suggesting that electron-withdrawing groups at certain positions enhance potency. nih.gov

Table 5: Example Statistical Parameters for a QSAR Model

| Parameter | Description | Value Example | Interpretation |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit for the training set. | 0.956 | A value close to 1 indicates a strong correlation. |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | 0.915 | A q² > 0.5 is generally considered predictive. |

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry, particularly DFT, provides powerful insights into the mechanisms of chemical reactions, including transition states, activation energies, and the factors controlling selectivity. mdpi.comresearchgate.net For heterocyclic systems like quinazoline, understanding the regioselectivity—the preference for reaction at one position over another—is critical for synthetic planning. lassbio.com.br

A well-documented example is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloroquinazoline precursors. mdpi.com Experimental results consistently show that nucleophiles preferentially attack the C4 position over the C2 position. mdpi.comresearchgate.net Theoretical studies have provided a clear explanation for this phenomenon. DFT calculations have shown that:

The LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon atom, indicating it is the more electrophilic site and more susceptible to nucleophilic attack. researchgate.netlassbio.com.br

The calculated activation energy for the nucleophilic attack at the C4 position is lower than that for the attack at the C2 position, confirming that the C4 substitution is the kinetically favored pathway. researchgate.net

These theoretical findings provide a robust electronic and energetic rationale for the observed regioselectivity. researchgate.netlassbio.com.br Applying these principles to this compound, theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. For instance, the electron-donating effects of the amino and hydroxyl groups would be expected to activate the benzene (B151609) portion of the ring system toward electrophilic substitution, and DFT calculations could pinpoint the most favored position (e.g., C5 or C7).

Applications and Future Research Directions

Development of Novel Therapeutic Agents and Drug Candidates

The 2-aminoquinazoline (B112073) core is a well-established privileged structure in drug development, leading to numerous clinically approved medications. nih.gov Research into derivatives of this scaffold continues to yield promising candidates for treating a multitude of diseases, primarily by targeting key enzymes and receptors involved in pathogenesis.

Anticancer Agents:

A significant area of research focuses on the development of 2-aminoquinazoline derivatives as potent anticancer agents. nih.govvjs.ac.vn These compounds often function as kinase inhibitors, targeting enzymes that are frequently overexpressed or dysregulated in cancer cells.

Kinase Inhibition: Derivatives have been designed to selectively inhibit various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.net For instance, a series of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated as Aurora A kinase inhibitors. One compound, 16h , demonstrated potent cytotoxic activity against several cancer cell lines and inhibited Aurora A kinase with an IC50 value of 21.94 nM. This inhibition led to cell cycle arrest at the G2/M phase and induced apoptosis in MDA-MB-231 breast cancer cells. nih.gov Similarly, appropriate substitution of 2-aminoquinazolines has been shown to produce high selectivity for CDK4, an important target in cancer therapy due to its role in cell cycle regulation. researchgate.net

EGFR and ALK Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR inhibitors. mdpi.com Building on this, researchers have developed numerous derivatives with potent activity against various cancer cell lines. ekb.eg For example, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been synthesized, with compound 45 showing potent antiproliferative activity against A549 lung cancer cells (IC50: 0.44 μM) by inhibiting the ALK/PI3K/AKT signaling pathway and promoting apoptosis. nih.gov

Tubulin Polymerization Inhibition: Some 2,4-diaminoquinazoline derivatives have been designed to act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. nih.govumich.edu

Antiviral Agents:

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as broad-spectrum antiviral agents.

Coronaviruses (SARS-CoV-2 and MERS-CoV): A derivative identified as compound 1 showed significant activity (IC50 = 0.23 μM) against SARS-CoV-2 in Vero cell assays. nih.gov Further optimization led to compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) , which exhibited potent anti-SARS-CoV-2 (IC50 < 0.25 μM) and anti-MERS-CoV (IC50 < 1.1 μM) activities with no cytotoxicity. researchgate.net

Neuroprotective Agents:

The neuroprotective properties of quinazoline (B50416) derivatives are also an active area of investigation. Certain compounds have shown potential for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease by demonstrating neuroprotective effects in primary cultures and in vivo models of neurotoxicity. mediresonline.org Their antioxidant properties and ability to cross the blood-brain barrier are key features for this application. mediresonline.org

Table 1: Selected 2-Aminoquinazoline Derivatives with Therapeutic Potential

| Compound/Derivative Class | Therapeutic Target | Disease Area | Key Findings |

|---|---|---|---|

| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives | Aurora A Kinase | Cancer | Compound 16h showed potent cytotoxicity and induced G2/M cell cycle arrest and apoptosis. nih.gov |

| 2-Aminoquinazoline derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Cancer | Appropriate substitution leads to high selectivity for CDK4. researchgate.net |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | ALK/PI3K/AKT Pathway | Lung Cancer | Compound 45 inhibited A549 lung cancer cells with an IC50 of 0.44 μM. nih.gov |

| 2-Aminoquinazolin-4-(3H)-one derivatives | SARS-CoV-2, MERS-CoV | Viral Infections | Potent inhibitory activity with IC50 values in the sub-micromolar range. nih.govresearchgate.net |

Advancements in Agrochemical and Pesticide Research

The structural versatility of the quinazoline scaffold has also been exploited in the development of new agrochemicals, including fungicides and herbicides.

Fungicides:

The search for novel fungicides with new modes of action is crucial for managing resistant plant pathogens. nih.gov Several 2-aminoquinazoline derivatives have shown promise in this area.

Antifungal Activity: Novel quinazoline-2-aminothiazole hybrids have been synthesized and evaluated for their activity against phytopathogenic fungi. nih.govacs.org Several of these compounds exhibited excellent in vitro inhibitory effects against Rhizoctonia solani, a major plant pathogen. nih.govacs.org One derivative, compound 4y , displayed a potent anti-R. solani efficacy with an EC50 of 0.42 μg/mL, which is more effective than the commercial fungicides Chlorothalonil and Carbendazim. nih.govacs.org Mechanistic studies suggest that these compounds work by disrupting the fungal cell membrane. nih.gov

Inhibition of Fungal Group II Introns: Some aminoquinazoline derivatives have been identified as inhibitors of the splicing of fungal group II introns, a novel target for antifungal agents. This activity has shown potent, gene-specific antifungal effects against pathogens like Candida parapsilosis. acs.org

Herbicides:

Quinazoline derivatives have been investigated as inhibitors of enzymes crucial for plant growth, making them potential herbicides.

HPPD Inhibition: A series of novel triketone-containing quinazoline-2,4-dione derivatives were designed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and tocopherol biosynthesis. nih.gov Inhibition of HPPD leads to bleaching of new plant tissue and ultimately death. umn.edu Compound 11h from this series showed extremely high HPPD inhibition with a Ki value of 0.005 μM, significantly more potent than the commercial herbicide mesotrione. nih.gov These compounds displayed broad-spectrum post-emergent herbicidal activity and showed safety for crops like maize and wheat. nih.govresearchgate.net

Table 2: Agrochemical Applications of Quinazoline Derivatives

| Compound/Derivative Class | Application | Target Organism/Enzyme | Key Findings |

|---|---|---|---|

| Quinazoline-2-aminothiazole hybrids | Fungicide | Rhizoctonia solani | Compound 4y had an EC50 of 0.42 μg/mL, outperforming commercial fungicides. nih.govacs.org |

| Triketone-containing quinazoline-2,4-diones | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Compound 11h showed a Ki value of 0.005 μM, with excellent herbicidal activity and crop safety. nih.gov |

Role in Chemical Biology and Probe Development

The unique photophysical properties of certain quinazoline derivatives make them valuable tools in chemical biology for the development of fluorescent probes to detect and visualize biologically important molecules.

Fluorescent Probes for Carbon Monoxide: A quinazolinone-based turn-on fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) , has been developed for the selective detection of carbon monoxide (CO). NPQ itself is non-fluorescent but reacts with CO to form the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ) , which emits a strong green fluorescence. This probe has demonstrated excellent selectivity for CO over other reactive oxygen species and has been used to detect CO in charcoal smoke, indicating its potential for on-site monitoring of this toxic gas.

Emerging Applications in Material Science

The application of 2-aminoquinazoline derivatives in material science is a nascent field with limited specific examples in the current literature. However, the inherent properties of heterocyclic compounds, such as their rigid structure, potential for π-π stacking, and ability to coordinate with metals, suggest potential for future applications. Areas for exploration could include the development of novel organic semiconductors, polymers with unique optical or electronic properties, or as components in metal-organic frameworks (MOFs). The synthesis of functionalized polymers like poly(2-oxazoline)s, which are investigated for biomedical applications, showcases how functional monomers can be used to create materials with tailored properties, a strategy that could potentially be adapted for quinazoline-based monomers. mdpi.comresearchgate.netmdpi.com

Future Perspectives for 2-Aminoquinazolin-6-ol Research

The research landscape for this compound and its derivatives is vibrant and continues to expand. Future research is likely to focus on several key areas:

Optimization of Therapeutic Agents: While many potent compounds have been identified, further optimization is needed to improve pharmacokinetic properties, reduce off-target effects, and overcome drug resistance. nih.gov This includes the synthesis of new derivatives and the use of computational modeling to refine structure-activity relationships.

Exploration of New Biological Targets: The broad biological activity of the quinazoline scaffold suggests that it may interact with numerous other biological targets. nih.govmdpi.com High-throughput screening and chemical biology approaches could uncover novel mechanisms of action and therapeutic applications.

Development of Novel Agrochemicals: With the growing need for new and effective crop protection agents, the development of quinazoline-based fungicides and herbicides with novel modes of action will be a priority. researchgate.netnih.gov Research will likely focus on improving potency, broadening the spectrum of activity, and ensuring environmental safety.

Expansion into Material Science: A significant opportunity exists to explore the potential of 2-aminoquinazoline derivatives in material science. Future work could involve designing and synthesizing quinazoline-containing polymers and materials and characterizing their electronic, optical, and thermal properties for applications in electronics and photonics.

Advanced Probe Development: Building on the success of fluorescent probes for CO, new probes based on the 2-aminoquinazoline scaffold could be developed for the detection of other important biological analytes, aiding in the diagnosis and study of diseases.

常见问题

What are the recommended safety protocols for handling 2-Aminoquinazolin-6-ol in laboratory settings?

Basic

To mitigate risks, avoid skin/eye contact and minimize dust/aerosol formation using local exhaust ventilation. Store in tightly sealed containers in dry, well-ventilated areas. Use standard fire precautions and personal protective equipment (PPE) during handling .

What synthetic routes are commonly employed for the preparation of this compound?

Basic

A widely used method involves cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. Alternative routes include condensation reactions of 6-hydroxyquinazoline precursors with ammonia sources. Optimization of reaction time and temperature is critical to avoid byproducts .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, UV-Vis) observed between synthesized batches?

Advanced

Systematically compare experimental conditions (e.g., solvent polarity, pH) and employ high-resolution techniques like 2D NMR (COSY, HSQC) to confirm structural assignments. Cross-validate with computational simulations (DFT for NMR chemical shifts) and reference crystallographic data (e.g., CCDC 2081759–2081761) to identify conformational variations .

What computational methods are suitable for predicting the photophysical properties of this compound derivatives?

Advanced

Time-dependent density functional theory (TD-DFT) can model UV-Vis absorption spectra by calculating excitation energies and oscillator strengths. Solvent effects should be incorporated using polarizable continuum models (PCM). Validate predictions against experimental photoluminescence excitation (PLE) spectra .

How does the choice of crystallization solvent influence the polymorphic outcomes of this compound salts?

Advanced

Polar solvents (e.g., ethanol-water mixtures) favor hydrogen-bonded networks due to enhanced solvation of ionic groups, leading to specific synthon formations. Non-polar solvents may stabilize π-π stacking interactions. Conduct slurry experiments with varying solvent polarity and analyze outcomes via SCXRD to map polymorphism .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic

Combine HPLC (≥95% purity threshold) with mass spectrometry for molecular weight confirmation. Use FT-IR to verify functional groups (e.g., -NH₂, -OH) and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference with published spectral databases .

What strategies can optimize the yield of this compound in multi-step synthetic pathways?

Advanced

Implement design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, catalyst loading). Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Purify intermediates via column chromatography before final cyclization to reduce side reactions .

How do structural modifications at specific quinazoline positions affect bioactivity?

Advanced

Substitutions at the 2-amino group enhance hydrogen-bonding interactions with biological targets (e.g., kinases), while electron-withdrawing groups at the 6-hydroxy position modulate solubility and membrane permeability. Use SAR studies with enzymatic assays and molecular docking to validate modifications .

Notes

- Methodological Focus : Answers emphasize experimental design, data validation, and interdisciplinary approaches.

- Advanced vs. Basic : Clear distinction through technical depth (e.g., computational modeling vs. safety protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。